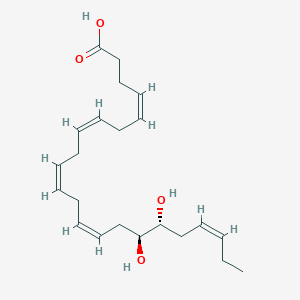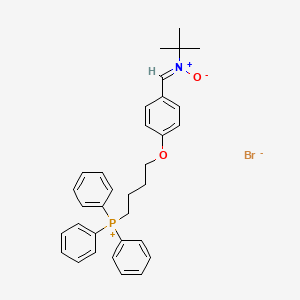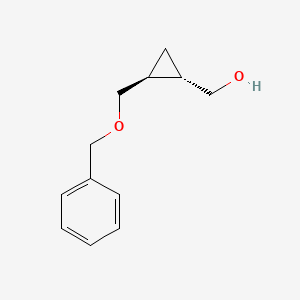
VU0155041 (sodium)
Descripción general
Descripción
VU0155041 (sodium) is a useful research compound. Its molecular formula is C14H14Cl2NNaO3 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality VU0155041 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VU0155041 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Imaging in Vacuum Ultra-Violet Range : Sodium has been demonstrated as a transparent material in the vacuum ultra-violet (VUV) range, enabling its use in optical imaging devices for characterizing hydrodynamic and material properties through or inside a sodium medium (Daido et al., 2013).
Sodium-Ion Batteries : Sodium batteries, particularly sodium-ion batteries, are emerging as a promising alternative to lithium-ion batteries for applications in load leveling, electrical vehicles, and stationary power sources. Their advantage lies in the abundance and safety of sodium, making them suitable for large-scale energy storage (Delmas, 2018).
Biomedical Research : Sodium plays a crucial role in physiological processes, and its NMR and MRI properties are used to study anisotropic compartments in various biological tissues, including cartilage, tendon, and the nervous system (Eliav & Navon, 2016).
Solar Cell Enhancement : Sodium is used to improve the performance of kesterite thin-film solar cells. The incorporation of sodium into these cells can increase their acceptor concentration, leading to enhanced open-circuit voltage and fill factor (Andres et al., 2018).
Advanced Anode Materials for Batteries : Metallic sodium, combined with carbon nanostructures, has shown promise as a stable anode material in sodium metal batteries. These materials address challenges like dendritic sodium formation and improve the efficiency and safety of sodium metal anodes (Ma, Xu, & Wang, 2020).
Nuclear Reactor Coolant : Sodium, especially in its liquid form, is used as a coolant in fast breeder nuclear reactors due to its excellent heat transfer properties and compatibility with nuclear processes (Rajan, 2021).
Biochemical Sensing : Sodium aptamers have been used for robust Na+ sensing in biological and environmental samples. They offer high selectivity and sensitivity, making them useful for detecting sodium concentrations in various contexts (Zhou, Ding, & Liu, 2016).
Sodium Cobaltate Research : Studies on sodium cobaltate (NaxCoO2) have revealed its potential for thermoelectric applications and in understanding the interplay between magnetic and superconducting properties (Roger et al., 2007).
Lunar Atmosphere Analysis : Atomic sodium has been used as a tracer to study the lunar atmosphere, aiding in understanding the solar and solar wind impact on lunar surface processes (Flynn & Mendillo, 1993).
Sodium Cluster Ionization : Research on the ionization potentials of clustered sodium atoms provides insights into the electronic properties of small metal clusters, which is important for nanotechnology and material science (Robbins, Leckenby, & Willis, 1967).
Propiedades
IUPAC Name |
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-LYCTWNKOSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5S,6R,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26R,28S,30S,31R,33S,35S,36R,40S,41S,42S,43S,44S,45S,46S,47S,48S,49R,50R,51R,52R,53R,54R,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B8069630.png)
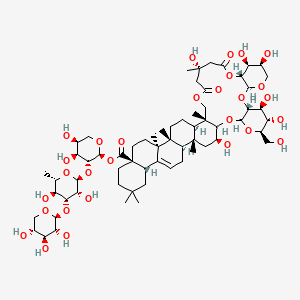

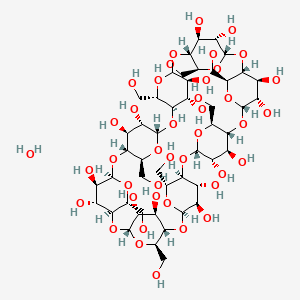
![(1R,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid](/img/structure/B8069651.png)
![(4R,7aS,13aR,13bR)-10-oxododecahydro-1H,5H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridine 4(41H)-oxide](/img/structure/B8069652.png)
![(2S,3R,4R,5S,6R)-2-({3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl}methyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8069657.png)
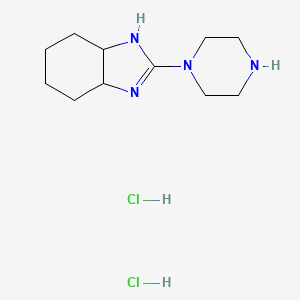
![benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate](/img/structure/B8069667.png)
